Exatecan analog 36
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Overview
Description
Exatecan analog 36 is a water-soluble, potent camptothecin derivative. Camptothecins are a class of compounds known for their antineoplastic activity, primarily through inhibition of topoisomerase I, an enzyme crucial for DNA replication. This compound has been developed to enhance the therapeutic profile of camptothecins, offering greater antitumor activity and reduced toxicity compared to earlier analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Exatecan analog 36 involves multiple steps, starting from camptothecin. The process includes modifications to the camptothecin structure to improve water solubility and antitumor activity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets stringent pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Exatecan analog 36 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its solubility and reactivity.
Substitution: Substitution reactions are used to introduce or replace functional groups on the camptothecin scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications are achieved .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their antitumor activity and other pharmacological properties .
Scientific Research Applications
Exatecan analog 36 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of camptothecin derivatives.
Biology: Researchers use it to investigate the mechanisms of topoisomerase I inhibition and DNA damage response.
Mechanism of Action
Exatecan analog 36 exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By trapping the topoisomerase I-DNA cleavage complex, this compound induces DNA damage, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Exatecan analog 36 is compared with other camptothecin derivatives such as topotecan and irinotecan. While all these compounds inhibit topoisomerase I, this compound offers several advantages:
Greater Antitumor Activity: It has shown higher potency in preclinical studies compared to topotecan and irinotecan.
Reduced Toxicity: The modifications in this compound reduce its toxicity, making it safer for clinical use.
Water Solubility: Unlike some other camptothecin derivatives, this compound is water-soluble, which improves its pharmacokinetic properties.
List of Similar Compounds
- Topotecan
- Irinotecan
- Camptothecin
- SN-38 (active metabolite of irinotecan)
Properties
Molecular Formula |
C24H22FN3O3 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-(14-fluoro-15-methyl-5-oxo-7-propanoyl-4,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1,6,8,10,12,14,16(20)-heptaen-19-yl)acetamide |
InChI |
InChI=1S/C24H22FN3O3/c1-4-20(30)13-7-19-24-15(10-28(19)21(31)8-13)23-17(26-12(3)29)6-5-14-11(2)16(25)9-18(27-24)22(14)23/h7-9,17H,4-6,10H2,1-3H3,(H,26,29) |
InChI Key |
UWSSMMLNRVDDTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=O)N2CC3=C4C(CCC5=C4C(=CC(=C5C)F)N=C3C2=C1)NC(=O)C |
Origin of Product |
United States |
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